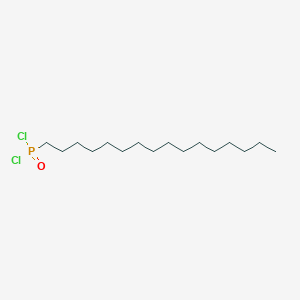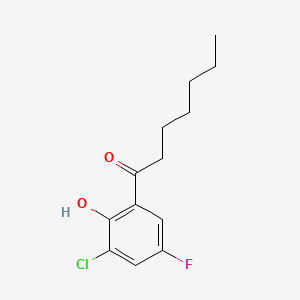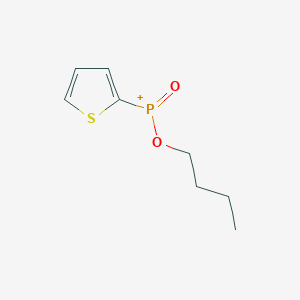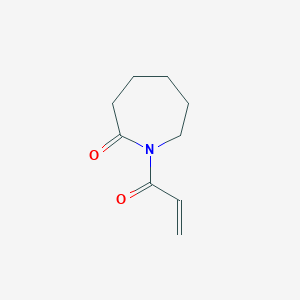
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridine and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as triethylamine can help in the deprotonation step, while solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would also be crucial due to the reactive nature of aziridine.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also interact with specific binding sites, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridine-containing compounds: Other molecules featuring aziridine rings.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
783-60-8 |
|---|---|
Formule moléculaire |
C9H14N5O2P |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
N-[bis(aziridin-1-yl)phosphoryl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H14N5O2P/c1-16-9-6-8(10-7-11-9)12-17(15,13-2-3-13)14-4-5-14/h6-7H,2-5H2,1H3,(H,10,11,12,15) |
Clé InChI |
QULWVTNGPDDLKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)NP(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)





![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)


![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)

![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
